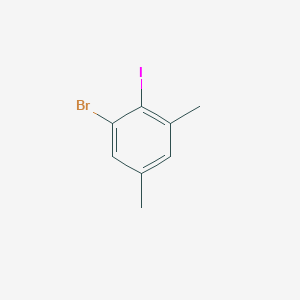

1-Bromo-2-iodo-3,5-dimethylbenzene

描述

Significance of Poly-Substituted Benzene (B151609) Derivatives in Modern Organic Synthesis

Poly-substituted benzene derivatives are fundamental building blocks in modern organic synthesis. fiveable.me Their rigid, planar structures and the diverse reactivity endowed by various substituents make them indispensable precursors for a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The process of creating these molecules often involves electrophilic aromatic substitution, where hydrogen atoms on the benzene ring are replaced by other functional groups. fiveable.me The ability to control the sequence and position of these substitutions is crucial for the successful synthesis of a target molecule. libretexts.orgpressbooks.pub The strategic planning of these multi-step syntheses requires a thorough understanding of how different substituents influence the reactivity of the aromatic ring. pressbooks.pub

Strategic Importance of Specific Halogen and Alkyl Substitution Patterns in Aromatic Chemistry

The specific arrangement of halogen and alkyl groups on a benzene ring is of paramount strategic importance in aromatic chemistry. Halogen atoms (F, Cl, Br, I) and alkyl groups serve as key functional handles that dictate the reactivity and regioselectivity of subsequent transformations. numberanalytics.comnumberanalytics.com Halogens, while being deactivating for electrophilic aromatic substitution, are excellent leaving groups in nucleophilic aromatic substitution and are essential for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The difference in reactivity among the halogens (I > Br > Cl) allows for selective, sequential functionalization. For instance, an iodinated position can often be reacted selectively in the presence of a brominated position.

Alkyl groups, such as the two methyl groups in 1-Bromo-2-iodo-3,5-dimethylbenzene, are weakly activating and direct incoming electrophiles to the ortho and para positions. youtube.com Their steric bulk can also influence the accessibility of adjacent positions, providing another layer of synthetic control. youtube.com The combination of different halogens and alkyl groups on a single aromatic core, as seen in the title compound, creates a highly versatile platform for the controlled, stepwise construction of complex molecular architectures.

Current Research Landscape and Challenges in Directed Functionalization of Complex Arenes

The direct functionalization of carbon-hydrogen (C–H) bonds on aromatic rings (arenes) represents a major frontier in chemical synthesis, offering a more atom- and step-economical alternative to traditional methods that require pre-functionalization. acs.org A significant challenge lies in achieving site-selectivity—controlling which of the multiple C–H bonds in a complex molecule reacts. acs.orgnih.gov

Properties and Synthesis of this compound

This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in organic synthesis. myskinrecipes.com Its structure, featuring two different halogen atoms and two methyl groups, allows for programmed, selective chemical modifications.

Physicochemical Properties

The distinct substitution pattern of this compound imparts it with specific physical and chemical properties that are critical for its application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 933671-83-1 | achemblock.com |

| Molecular Formula | C₈H₈BrI | achemblock.com |

| Molecular Weight | 310.96 g/mol | achemblock.com |

| Appearance | Data not available | |

| Density | 1.940 g/cm³ | myskinrecipes.com |

| Boiling Point | 282 °C | echemi.com |

| Melting Point | 42 °C | echemi.com |

| Flash Point | 125 °C | echemi.com |

This interactive table provides key data for this compound.

Synthesis

The synthesis of polysubstituted aromatic compounds like this compound requires a strategic sequence of reactions. A common and effective method for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction or a related diazotization-iodination sequence. For instance, a known method for preparing a similar isomer, 4-bromo-2,6-dimethyliodobenzene, involves the diazotization of 4-bromo-2,6-dimethylaniline (B44771) with sodium nitrite (B80452) and hydrochloric acid, followed by the introduction of iodine using potassium iodide, achieving a high yield. echemi.com This established procedure suggests a viable synthetic route to this compound starting from the corresponding aniline (B41778) precursor, 2-bromo-4,6-dimethylaniline.

Reactivity and Applications

The primary utility of this compound lies in its capacity for selective functionalization, making it a valuable building block for more complex molecules. myskinrecipes.com The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions. This reactivity difference allows chemists to perform sequential couplings.

For example, a palladium-catalyzed Sonogashira or Suzuki coupling can be carried out selectively at the iodinated position (C2), leaving the bromine atom at C1 untouched for a subsequent, different coupling reaction under potentially more forcing conditions. This stepwise approach provides precise control over the introduction of different substituents, which is crucial in the synthesis of pharmaceuticals and materials for organic electronics. myskinrecipes.com

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-iodo-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKZOYRKPVUJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 2 Iodo 3,5 Dimethylbenzene

Retrosynthetic Analysis and Strategic Disconnections for Multi-Halogenated, Alkylated Arenes

Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules by mentally breaking them down into simpler, commercially available starting materials. For 1-bromo-2-iodo-3,5-dimethylbenzene, the primary disconnections involve the carbon-bromine and carbon-iodine bonds. The order of these disconnections is critical and depends on the directing effects of the substituents.

The two methyl groups at positions 3 and 5 are ortho, para-directing and activating. The bromine and iodine atoms are also ortho, para-directing but are deactivating. A plausible retrosynthetic strategy would start with 3,5-dimethylaniline. This precursor allows for the introduction of the halogens via diazotization and subsequent Sandmeyer or related reactions, which offer excellent regiocontrol.

Another possible disconnection points to 1,3-dimethylbenzene (m-xylene) as a potential starting material. However, the direct halogenation of m-xylene would likely lead to a mixture of isomers, making this a less efficient approach without the use of specific directing groups or catalysts.

Key Retrosynthetic Disconnections:

| Target Molecule | Precursor 1 | Precursor 2 |

| This compound | 2-Iodo-3,5-dimethylaniline | Bromine source |

| This compound | 1-Bromo-3,5-dimethylbenzene | Iodine source |

| This compound | 3,5-Dimethylaniline | Bromine and Iodine sources |

Regioselective Halogenation Strategies on Dimethylbenzene Scaffolds

The regioselective introduction of halogens onto a dimethylbenzene ring is governed by the directing effects of the methyl groups and any existing halogen substituents.

Directed Ortho-, Meta-, and Para-Bromination Protocols

The two methyl groups in 3,5-dimethylbenzene direct incoming electrophiles to the ortho (positions 2, 4, and 6) and para (position 1, which is blocked) positions. Direct bromination of 1,3-dimethylbenzene (m-xylene) with Br2 in the presence of a Lewis acid catalyst like FeBr3 would primarily yield 4-bromo-1,3-dimethylbenzene. Achieving bromination at the 2-position is more challenging due to steric hindrance from the two adjacent methyl groups. However, specialized directing groups or reaction conditions can be employed to achieve this substitution pattern. For instance, the use of a bulky Lewis acid catalyst can sometimes favor the less sterically hindered position.

Directed Ortho-, Meta-, and Para-Iodination Protocols

Similar to bromination, the direct iodination of 1,3-dimethylbenzene is also directed to the 4-position. Common iodinating agents include iodine in the presence of an oxidizing agent (like nitric acid or hydrogen peroxide) or N-iodosuccinimide (NIS). organic-chemistry.org To achieve iodination at the 2-position, a directing group strategy is often necessary. One such approach involves the use of a removable directing group that can be installed, direct the iodination, and then be subsequently removed.

Orthogonal Sequential Halogenation Procedures for Di-Halogenated Products

The synthesis of a di-halogenated product with two different halogens, such as this compound, requires an orthogonal strategy where the introduction of the second halogen does not interfere with the first. This can be achieved by carefully choosing the reaction conditions and the order of halogenation. For example, one could first introduce the less reactive halogen (iodine) and then the more reactive one (bromine). Alternatively, a blocking group strategy can be employed to protect certain positions while halogenating others.

A potential orthogonal approach could involve the use of organometallic intermediates. For instance, a germane-directed halogenation allows for selective introduction of different halogens. Aryl germanes can be stable under certain fluorination conditions while being highly reactive towards iodination and bromination. nih.gov

Synthesis via Diazotization-Halogenation Reactions (e.g., Sandmeyer, Gattermann)

Diazotization of an aromatic amine followed by a Sandmeyer or Gattermann reaction is a versatile and highly regioselective method for introducing halogens onto an aromatic ring. wikipedia.orgweebly.com This approach is particularly useful when direct electrophilic halogenation would lead to a mixture of isomers.

For the synthesis of this compound, a potential route starts with 2-amino-3,5-dimethylaniline. However, a more practical starting material would be 3,5-dimethylaniline. This can be first halogenated at a specific position, then the amino group can be introduced, followed by diazotization and introduction of the second halogen.

The Sandmeyer reaction utilizes copper(I) salts (CuBr, CuI) to catalyze the replacement of the diazonium group with a halogen. byjus.com The Gattermann reaction is a similar process that uses copper powder and the corresponding halogen acid.

Optimization of Amination and Diazotization Steps

The efficiency of the Sandmeyer and Gattermann reactions is highly dependent on the optimization of the amination and diazotization steps. The diazotization reaction, which involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid), is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. libretexts.org

Optimization of the diazotization process involves careful control of temperature, acid concentration, and the rate of addition of sodium nitrite. The choice of acid can also influence the stability and reactivity of the diazonium salt. researchgate.net For the subsequent halogenation step, the choice of copper catalyst, solvent, and reaction temperature are crucial for maximizing the yield and purity of the desired product. Recent developments have also explored photochemical Sandmeyer-type reactions that avoid the use of metal catalysts. nih.gov

Stereoelectronic Control in Halogen Introduction

The introduction of halogen atoms onto an aromatic ring is governed by a combination of steric and electronic effects, collectively known as stereoelectronic effects. wikipedia.orgbaranlab.org In the synthesis of this compound, the directing influence of the two methyl groups on the benzene (B151609) ring is paramount. Methyl groups are activating, ortho-, para- directing substituents due to hyperconjugation and inductive effects, which increase the electron density at these positions, making them more susceptible to electrophilic attack.

During electrophilic aromatic halogenation, the incoming electrophile (e.g., Br⁺ or I⁺) will be directed to positions ortho or para to the methyl groups. libretexts.orgwikipedia.org In a 3,5-dimethylbenzene (m-xylene) starting material, the positions available for substitution are 2, 4, and 6. All three positions are ortho to one methyl group and para to the other, making them highly activated.

The sequential introduction of bromine and iodine must be carefully considered. The first halogenation (e.g., bromination) will occur at one of the activated positions (2, 4, or 6). The introduction of the first halogen atom slightly deactivates the ring towards further electrophilic substitution due to its inductive electron-withdrawing effect. However, its lone pairs can participate in resonance, maintaining the ortho-, para- directing influence.

To achieve the desired 1-bromo-2-iodo substitution pattern on a 3,5-dimethylbenzene core, the initial halogenation would likely occur at the 2-position, which is sterically the most accessible of the activated sites. The subsequent iodination would then be directed by the two methyl groups and the bromine atom. The bromine atom would direct ortho and para to itself. The challenge lies in selectively introducing the second, larger halogen (iodine) at the adjacent 2-position, which can be sterically hindered. Stereoelectronic effects, specifically the interplay between orbital overlap and geometric arrangement, can influence the transition state stability of the incoming electrophile, potentially favoring one isomer over others. wikipedia.orgbaranlab.org

Table 1: Directing Effects of Substituents in the Synthesis of this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| Methyl (-CH₃) | 3, 5 | Activating (Inductive, Hyperconjugation) | ortho-, para- |

| Bromo (-Br) | 1 | Deactivating (Inductive), Activating (Resonance) | ortho-, para- |

| Iodo (-I) | 2 | Deactivating (Inductive), Activating (Resonance) | ortho-, para- |

This table is generated based on established principles of electrophilic aromatic substitution.

Palladium-Catalyzed C-H Activation and Halogenation Methodologies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering an alternative to traditional electrophilic substitution. nih.govyoutube.com This methodology can provide high regioselectivity, often controlled by a directing group on the substrate. nih.gov For the synthesis of this compound, a C-H activation strategy could be envisioned starting from 3,5-dimethylaniline or a related derivative where the amino group or a derivative thereof acts as the directing group.

The general mechanism involves the coordination of a palladium(II) catalyst to the directing group, followed by cyclometalation to form a palladacycle intermediate. nih.gov This intermediate then reacts with a halogen source to install the halogen atom, followed by reductive elimination to release the product and regenerate the active catalyst.

Key Features of Pd-Catalyzed C-H Halogenation:

High Regioselectivity: The position of halogenation is determined by the location of the directing group.

Milder Conditions: Often proceeds under milder conditions compared to traditional methods.

Functional Group Tolerance: Can be compatible with a wider range of functional groups.

A potential synthetic route could involve the directed C-H bromination at the 2-position of a 3,5-dimethylaniline derivative, followed by a Sandmeyer reaction or another transformation to replace the directing group with an iodine atom. Alternatively, sequential directed C-H halogenations could be explored, although achieving selectivity between two different halogens presents a significant challenge. Recent advances have shown that tuning the solvent, co-catalyst, and temperature can influence the outcome between competing C-H chlorination and arylation. nih.gov

Table 2: Comparison of Halogenation Methodologies

| Method | Advantages | Disadvantages |

| Electrophilic Aromatic Substitution | Simple reagents, well-established | Often leads to isomeric mixtures, harsh conditions |

| Pd-Catalyzed C-H Activation | High regioselectivity, mild conditions | Requires a directing group, catalyst cost |

This table provides a comparative overview of synthetic approaches.

Chemo- and Regioselective Introduction of Methyl Groups

An alternative synthetic approach involves introducing the methyl groups onto a pre-existing 1-bromo-2-iodobenzene scaffold. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This "late-stage" methylation allows for the precise placement of the methyl groups.

For example, starting with 1-bromo-2-iodo-3,5-dinitrobenzene, the nitro groups could be reduced to amino groups, converted to halides via a Sandmeyer reaction, and then subjected to sequential, regioselective cross-coupling reactions with a methylating agent (e.g., methylboronic acid in a Suzuki coupling). The differential reactivity of the C-I and C-Br bonds can be exploited for chemoselective coupling. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for selective methylation at the 2- and subsequent positions.

Table 3: Common Cross-Coupling Reactions for Methylation

| Reaction | Methyl Source | Catalyst System | Key Features |

| Suzuki Coupling | Methylboronic acid or ester | Pd(0) catalyst, base | Tolerant of many functional groups, mild conditions |

| Stille Coupling | Methyltin reagents | Pd(0) catalyst | Mild conditions, but toxicity of tin reagents is a drawback |

| Kumada Coupling | Methyl Grignard reagents | Pd(0) or Ni(0) catalyst | Highly reactive, less functional group tolerance |

This table summarizes key cross-coupling reactions applicable for methylation.

Asymmetric Synthesis Approaches for Chiral Analogs (if applicable through further derivatization)

The target molecule, this compound, is achiral. However, it can serve as a scaffold for the synthesis of chiral analogs through further derivatization. Asymmetric synthesis can be introduced by converting one of the prochiral methyl groups or by performing an enantioselective reaction at one of the halogenated positions. mdpi.com

One approach involves the asymmetric functionalization of a C-H bond of one of the methyl groups. For instance, asymmetric benzylic oxidation could introduce a hydroxyl or amino group, creating a stereocenter. Another strategy is to employ asymmetric cross-coupling reactions. Using a chiral ligand on the palladium catalyst during a cross-coupling reaction at either the bromo or iodo position with a suitable prochiral nucleophile could induce enantioselectivity.

Furthermore, recent developments in asymmetric dearomatization reactions using chiral hypervalent iodine reagents could be adapted to create complex chiral structures from aromatic precursors. sioc-journal.cnresearchgate.netnih.gov While not a direct synthesis of a chiral analog of the target molecule, these methods highlight the potential for generating chirality from related aromatic systems.

Process Optimization and Scalability Considerations for Research Synthesis

Optimizing the synthesis of this compound for research purposes involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and cost.

Key Parameters for Optimization:

Catalyst Loading: In palladium-catalyzed reactions, minimizing the amount of expensive catalyst is crucial.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature and Reaction Time: These parameters are often interdependent and need to be optimized to ensure complete conversion without product decomposition.

Reagent Stoichiometry: The ratio of reactants can influence the formation of byproducts.

Modern approaches to reaction optimization utilize statistical methods like Design of Experiments (DoE) and Bayesian optimization. nih.gov These techniques allow for the efficient exploration of a multi-dimensional parameter space to identify optimal reaction conditions with a minimal number of experiments.

For scalability, considerations include the safety of the reagents and reaction conditions, the ease of product isolation and purification, and the cost of starting materials and catalysts. For instance, a multi-step synthesis with chromatographic purification at each step may be suitable for small-scale research but would be impractical for larger-scale production. Developing a synthesis that involves crystallization for purification would be more scalable.

Mechanistic Investigations and Reaction Dynamics in the Synthesis of 1 Bromo 2 Iodo 3,5 Dimethylbenzene

Elucidation of Electrophilic Aromatic Substitution Mechanisms for Halogenation on Dimethylbenzene

The introduction of halogen atoms to a dimethylbenzene (xylene) ring is a classic example of an electrophilic aromatic substitution reaction. The mechanism proceeds via a well-established two-step pathway. masterorganicchemistry.com

Formation of a Sigma Complex (Arenium Ion): The reaction is initiated by the attack of the π-electron system of the aromatic ring on an electrophilic halogen species. quora.com This initial attack is typically the slow, rate-determining step because it results in the temporary disruption of the ring's aromaticity. masterorganicchemistry.com The product of this step is a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.egwikipedia.org In this intermediate, the carbon atom bonded to the electrophile becomes sp³-hybridized, breaking the continuous conjugation of the ring. The positive charge is delocalized over the remaining five carbon atoms of the ring through resonance, which imparts a degree of stability to this otherwise high-energy intermediate. wikipedia.org

Deprotonation and Restoration of Aromaticity: In the second, much faster step, a weak base removes a proton from the sp³-hybridized carbon atom that bears the new halogen substituent. masterorganicchemistry.com This deprotonation step restores the π-electron system, leading to the regeneration of the stable aromatic ring and the formation of the final halogenated product. masterorganicchemistry.com

For a substrate like 3,5-dimethylbenzene, the two methyl groups are activating substituents. wikipedia.org They donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. These alkyl groups are ortho, para-directors, meaning they preferentially direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. In 3,5-dimethylbenzene, the positions ortho and para to both methyl groups are C2, C4, and C6, which are the most activated sites for electrophilic attack.

Role of Lewis Acids and Brønsted Acids in Catalytic Halogenation Processes

Halogen molecules like bromine (Br₂) and iodine (I₂) are generally not electrophilic enough to attack the stable aromatic ring of dimethylbenzene on their own. minia.edu.eglibretexts.org Therefore, catalysts are required to increase their electrophilicity.

Lewis Acids in Bromination: For bromination, a Lewis acid such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) is commonly used. masterorganicchemistry.comwikipedia.org The Lewis acid accepts a pair of electrons from one of the bromine atoms in Br₂, polarizing the Br-Br bond. libretexts.org This polarization creates a highly electrophilic bromine species, which can be represented as a complex (Br-Br⁺-FeBr₃⁻) or formally as a bromonium ion (Br⁺), that is readily attacked by the aromatic ring. ucalgary.ca The catalyst is regenerated in the final deprotonation step. libretexts.org

Oxidizing Agents and Acids in Iodination: Iodination is more challenging than bromination because iodine is the least reactive halogen. libretexts.org A Lewis acid catalyst is often insufficient to activate I₂ for reaction with most aromatic rings. masterorganicchemistry.com Instead, iodination typically requires the use of an oxidizing agent in the presence of an acid. wikipedia.orglibretexts.org Reagents such as nitric acid or a mixture of iodine with periodic acid (H₅IO₆) or hydrogen peroxide are used to convert molecular iodine into a more potent electrophilic species, such as the iodonium ion (I⁺) or a protonated hypoiodous acid derivative. libretexts.orgresearchgate.net These powerful electrophiles can then effectively react with the aromatic substrate.

Detailed Kinetic Studies of Key Formation Reactions and Rate-Limiting Steps

Kinetic studies of electrophilic aromatic halogenation consistently show that the first step—the attack of the aromatic ring on the electrophile to form the arenium ion—is the rate-determining step (RDS) of the reaction. masterorganicchemistry.commasterorganicchemistry.commsu.edu This is because this step involves the highest activation energy, primarily due to the significant loss of aromatic stabilization energy. quora.comminia.edu.eglkouniv.ac.in The subsequent deprotonation step is energetically favorable as it restores the highly stable aromatic system and thus proceeds very rapidly. youtube.com

The rate of reaction is influenced by the nature of the substituents on the aromatic ring. Activating groups, such as the methyl groups in 3,5-dimethylbenzene, increase the rate of reaction by stabilizing the positive charge in the arenium ion intermediate. wikipedia.org

| Substrate | Substituent | Relative Rate of Bromination |

|---|---|---|

| Toluene | -CH₃ | 24 |

| m-Xylene (1,3-dimethylbenzene) | 2 x -CH₃ | ~500 |

| Mesitylene (1,3,5-trimethylbenzene) | 3 x -CH₃ | ~200,000 |

| Chlorobenzene | -Cl | 0.033 |

Note: Data are approximate and compiled from various sources on electrophilic aromatic substitution to illustrate trends. The increased rate for xylenes and mesitylene demonstrates the activating effect of multiple alkyl groups.

Investigation of Reaction Intermediates via Trapping Experiments and Spectroscopic Monitoring

The primary evidence for the proposed two-step mechanism is the detection and characterization of the arenium ion (sigma complex) intermediate. While these intermediates are typically too reactive to be isolated under normal reaction conditions, their existence has been confirmed through several methods:

Spectroscopic Observation: Under superacid conditions, which provide a non-nucleophilic environment, the arenium ion can be stabilized and observed directly using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. George Olah's pioneering work in this area provided definitive proof of these carbocation intermediates. wikipedia.org The NMR spectra of such stable arenium ions show the presence of an sp³-hybridized carbon in the ring, confirming the structure of the intermediate.

Isotope Effect Studies: The absence of a significant primary kinetic isotope effect when the hydrogen on the aromatic ring is replaced by deuterium indicates that the C-H bond is not broken in the rate-determining step. This supports the two-step mechanism where C-H bond cleavage occurs in a fast, subsequent step. masterorganicchemistry.com

Computational Evidence: Modern computational chemistry provides strong support for the existence and structure of the arenium ion as a stable intermediate on the reaction pathway. rsc.org

Recent advanced computational and experimental studies have suggested that for some highly reactive substrates in nonpolar solvents, the reaction may proceed via a concerted, single transition state or through an addition-elimination pathway, challenging the universal necessity of a stable arenium ion intermediate in all cases. nih.govresearchgate.net However, for typical halogenations involving catalysts, the arenium ion mechanism remains the widely accepted model.

Computational Mechanistic Studies (e.g., Transition State Analysis)

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of electrophilic aromatic substitution. rsc.org These studies allow for a detailed examination of the reaction energy profile, including the structures and energies of reactants, transition states, intermediates, and products. researchgate.net

Transition State Analysis: DFT calculations can precisely map the geometry of the transition state for the rate-determining step. This analysis confirms that the formation of the C-X bond (where X is the halogen) and the disruption of aromaticity are the key events occurring at this stage. The calculated activation energy barriers from these models often correlate well with experimentally observed reaction rates. rsc.org

Intermediate Stability: The energy of the arenium ion intermediate can be calculated, providing insight into how different substituents stabilize or destabilize it. For dimethylbenzene, calculations would show significant stabilization of the positive charge by the two methyl groups.

Regioselectivity Prediction: By calculating the activation energies for electrophilic attack at different positions on the ring (e.g., ortho, meta, para), computational models can accurately predict the regioselectivity of the reaction. rsc.org These calculations consistently show lower energy barriers for attack at the ortho and para positions for activated rings like dimethylbenzene, in agreement with experimental observations.

| Substrate | Position of Attack | Relative ΔE‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Anisole (-OCH₃) | ortho | -3.5 | Favored |

| Anisole (-OCH₃) | meta | +2.0 | Disfavored |

| Anisole (-OCH₃) | para | -5.0 | Most Favored |

| Nitrobenzene (-NO₂) | meta | 0 | Favored |

| Nitrobenzene (-NO₂) | para | +3.0 | Disfavored |

Note: Values are illustrative, based on DFT study findings for substituted benzenes, and are relative to a baseline to demonstrate how computational models quantify regiochemical preferences. rsc.org

Understanding Regioselectivity and Chemoselectivity in Competitive Halogenation

The synthesis of a specific isomer like 1-bromo-2-iodo-3,5-dimethylbenzene from 3,5-dimethylbenzene requires careful control over both regioselectivity (where the substituents add) and chemoselectivity (which substituent adds first or under what conditions).

Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of electrophilic attack.

First Substitution (e.g., Bromination): The starting material, 3,5-dimethylbenzene, has two activating, ortho, para-directing methyl groups. The positions ortho to one methyl group and para to the other (C4) or ortho to both (C2, C6) are highly activated. Due to symmetry, positions 2, 4, and 6 are initially equivalent. The first electrophile, for instance, bromine, will add to one of these positions. Let's assume it adds at C1 (for numbering convention, this becomes the 1-position), yielding 1-bromo-3,5-dimethylbenzene.

Second Substitution (Iodination): Now, the ring has three substituents: two activating methyl groups and one deactivating bromine atom. Halogens are deactivating due to their inductive electron-withdrawing effect but are still ortho, para-directing because of resonance electron donation. The directing influences are as follows:

-CH₃ at C3: Directs to C2, C4, C6 (ortho/para).

-CH₃ at C5: Directs to C4, C6 (ortho/para).

-Br at C1: Directs to C2, C6 (ortho) and C4 (para).

The directing effects are strongly cooperative towards positions C2 and C6. Both methyl groups and the bromine atom direct the incoming electrophile (the iodonium ion) to these positions. Therefore, the second halogenation overwhelmingly occurs at either the C2 or C6 position, leading to the desired this compound structure.

| Position | Influence from -Br (at C1) | Influence from -CH₃ (at C3) | Influence from -CH₃ (at C5) | Overall Effect |

|---|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Activating) | Meta (Neutral) | Strongly Favored |

| C4 | Para (Activating) | Ortho (Activating) | Ortho (Activating) | Strongly Favored |

| C6 | Ortho (Activating) | Meta (Neutral) | Ortho (Activating) | Strongly Favored |

Chemoselectivity: Achieving the desired 1-bromo-2-iodo product requires a sequential, two-step synthesis rather than attempting to add both halogens simultaneously. This is because bromination and iodination require different catalytic conditions. masterorganicchemistry.comwikipedia.org A typical synthetic route would involve the bromination of 3,5-dimethylbenzene first, using Br₂ and a Lewis acid catalyst like FeBr₃. After purification of the 1-bromo-3,5-dimethylbenzene intermediate, the second step would be the iodination using an iodine source and an oxidizing agent (e.g., I₂/HNO₃) to install the iodine atom at the C2 position. This stepwise approach ensures complete control over the identity and position of each halogen.

Advanced Spectroscopic and Structural Elucidation for Complex Aromatic Architectures

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1-Bromo-2-iodo-3,5-dimethylbenzene, multi-dimensional NMR experiments are crucial for assigning the specific positions of the two remaining aromatic protons and the two methyl groups on the benzene (B151609) ring.

The structure of this compound features two isolated aromatic protons and two distinct methyl groups. While a standard one-dimensional ¹H NMR spectrum would show two aromatic singlets and two methyl singlets, and a ¹³C NMR would show eight distinct carbon signals, these data alone are insufficient for unambiguous assignment. Two-dimensional NMR techniques are required to establish connectivity. youtube.comnanalysis.com

COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu In the case of this compound, no cross-peaks would be expected between the two aromatic protons (H4 and H6) as they are separated by four bonds and significant J-coupling is absent. The absence of correlations confirms their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling). nanalysis.comcolumbia.edu It would show clear correlations between the proton signal for H4 and the carbon signal for C4, and between H6 and C6. It would also definitively link the respective methyl proton signals to their corresponding methyl carbon signals.

The protons of the C3-methyl group would show a correlation to C2, C3, and C4.

The protons of the C5-methyl group would show a correlation to C4, C5, and C6.

The aromatic proton H4 would show correlations to C2, C3, C5, and C6.

The aromatic proton H6 would show correlations to C1, C2, and C5.

These combined 2D NMR experiments provide a network of connectivity information that allows for the unequivocal assignment of every proton and carbon atom in the molecule.

Predicted NMR Data for this compound

This interactive table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations. Chemical shifts are estimated based on substituent effects of analogous compounds.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Expected HMBC Correlations (from ¹H) |

| H4 | ~7.3-7.5 | ~138-140 | C2, C3, C5, C6 |

| H6 | ~7.6-7.8 | ~135-137 | C1, C2, C5 |

| 3-CH₃ | ~2.3-2.5 | ~20-22 | C2, C3, C4 |

| 5-CH₃ | ~2.2-2.4 | ~19-21 | C4, C5, C6 |

| C1 | - | ~120-122 | H6 |

| C2 | - | ~100-102 | H4, H6, 3-CH₃ |

| C3 | - | ~142-144 | H4, 3-CH₃ |

| C4 | - | ~138-140 | 5-CH₃ |

| C5 | - | ~140-142 | H4, H6, 5-CH₃ |

| C6 | - | ~135-137 | 5-CH₃ |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. columbia.edulibretexts.org This provides crucial information about the three-dimensional structure and conformation of a molecule. libretexts.org

For a small, relatively rigid molecule like this compound, the primary use of a NOESY or ROESY experiment would be to confirm the substitution pattern by observing correlations between protons on adjacent groups. youtube.comyoutube.com Key through-space interactions expected are:

A NOE/ROE correlation between the protons of the C3-methyl group and the aromatic proton at C4 .

A NOE/ROE correlation between the protons of the C5-methyl group and the aromatic proton at C6 .

Observing these specific cross-peaks provides definitive evidence for the relative placement of the substituents around the aromatic ring, complementing the connectivity data obtained from HMBC. For this molecule, which lacks chiral centers, the primary value is in confirming the regiospecificity of the structure rather than analyzing complex stereochemistry.

While standard NMR focuses on ¹H and ¹³C, advanced techniques can probe other nuclei. Direct NMR detection of the halogen atoms in this compound is generally impractical. Both bromine isotopes (⁷⁹Br and ⁸¹Br) and the primary iodine isotope (¹²⁷I) possess large quadrupole moments, which leads to extremely rapid nuclear relaxation and consequently, prohibitively broad resonance signals that are often undetectable.

A highly specialized and indirect method for probing halogen-rich environments is ¹²⁹Xe NMR spectroscopy. In this technique, the sample is dissolved in a solvent containing dissolved xenon gas. The xenon atom, being chemically inert but electronically polarizable, acts as a sensitive probe. The chemical shift of the ¹²⁹Xe nucleus is exquisitely sensitive to its local environment. If the target molecule possesses internal cavities or specific binding sites, the xenon atom can transiently occupy these spaces, leading to a characteristic change in its chemical shift compared to its value in the bulk solvent.

For a small molecule like this compound, this technique would not be used for structural assignment. Its application would be highly theoretical, perhaps in studying the molecule's interaction with a host system (e.g., a cryptophane or zeolite) where the halogen atoms influence the electronic environment of the cavity that the xenon atom probes. Such an experiment is not standard for routine characterization and remains a tool for specialized research in materials science and supramolecular chemistry.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Analysis of Molecular Vibrations and Symmetry

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. The spectra are a "fingerprint" characteristic of the compound's structure. For this compound, the expected spectra would feature distinct bands corresponding to its aromatic and aliphatic components, as well as its carbon-halogen bonds. researchgate.net

Predicted Vibrational Frequencies for this compound

This interactive table outlines the expected frequency ranges for the key vibrational modes of the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic (Methyl) C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Methyl C-H Bend | 1470 - 1370 | IR, Raman |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR (Strong) |

| C-Br Stretch | 650 - 500 | IR, Raman (Weak) |

| C-I Stretch | 550 - 480 | IR, Raman (Weak) |

The C-Br and C-I stretching vibrations are found in the far-infrared region and can be difficult to distinguish from other skeletal vibrations. However, the combination of aromatic and aliphatic C-H stretching and bending modes, along with the pattern of aromatic overtones, provides a unique fingerprint for the compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₈H₈BrI), the exact mass of the molecular ion ([M]⁺˙) can be calculated. A key feature in the mass spectrum will be the isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in two prominent molecular ion peaks, [M]⁺˙ and [M+2]⁺˙, separated by two m/z units and having nearly equal intensity (a 1:1 ratio). libretexts.org The presence of this distinct doublet is a hallmark of a monobrominated compound.

Predicted HRMS Data for this compound

This interactive table shows the calculated exact masses for the molecular ions containing the two bromine isotopes.

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

| [M]⁺˙ | C₈H₈⁷⁹BrI | 309.8854 |

| [M+2]⁺˙ | C₈H₈⁸¹BrI | 311.8833 |

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by isolating a precursor ion (such as the molecular ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nationalmaglab.orgyoutube.com The resulting product ions are then analyzed, revealing the fragmentation pathways of the molecule. This data helps to confirm the connectivity of atoms. nih.gov

For this compound, the most probable fragmentation pathways would involve the cleavage of the weakest bonds, which are the carbon-halogen bonds.

Predicted Fragmentation Pathways in MS/MS

This interactive table lists the likely fragmentation steps and the m/z of the resulting fragment ions.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

| 309.9 / 311.9 | I• (Iodine radical) | 183.0 / 185.0 | Loss of the iodine atom, the weakest C-X bond. The 1:1 bromine isotope pattern remains. |

| 309.9 / 311.9 | Br• (Bromine radical) | 230.9 | Loss of the bromine atom. |

| 183.0 / 185.0 | Br• (Bromine radical) | 104.1 | Subsequent loss of bromine from the [M-I]⁺ ion. |

| 230.9 | I• (Iodine radical) | 104.1 | Subsequent loss of iodine from the [M-Br]⁺ ion. |

| 104.1 | CH₃• (Methyl radical) | 89.1 | Loss of a methyl group to form a benzylic-type cation. |

The analysis of these specific fragment ions in an MS/MS experiment would provide strong corroborating evidence for the structure elucidated by NMR, confirming the presence and connectivity of the bromine, iodine, and methyl substituents on the benzene ring. youtube.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation beyond that of traditional mass spectrometry, making it particularly valuable for distinguishing between isomeric compounds that have identical masses.

For a molecule like this compound, numerous structural isomers exist, such as 5-Bromo-2-iodo-1,3-dimethylbenzene. These isomers possess the same elemental composition and thus the same exact mass, rendering them indistinguishable by mass spectrometry alone. However, their different substitution patterns result in distinct three-dimensional shapes.

In an IMS-MS experiment, ionized molecules are guided into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, while collisions with the buffer gas impede their progress. Compact, tightly-folded ions experience fewer collisions and travel more quickly, while more extended or irregularly shaped ions have larger collision cross-sections (CCS) and exhibit lower mobility. The instrument measures the drift time, which can be converted into a CCS value, a key physical parameter reflecting the ion's shape.

While specific experimental IMS-MS data for this compound is not prominently available in peer-reviewed literature, the technique's applicability is clear. A hypothetical study would involve introducing the compound and its isomers into an IMS-MS instrument. The resulting data would show distinct drift times and, consequently, different CCS values for each isomer, allowing for their unambiguous identification and quantification within a mixture. This capability is indispensable for quality control in synthesis and for detailed studies of structure-property relationships.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as insights into how molecules pack together and interact in the solid state.

While a crystal structure for this compound itself has not been reported, a detailed study on its isomer, 5-Bromo-2-iodo-1,3-dimethylbenzene , offers significant insight into the structural characteristics of this class of compounds. iucr.org The study, published by the International Union of Crystallography, reveals the power of this technique in characterizing complex halogenated aromatic molecules. iucr.org

The analysis of 5-Bromo-2-iodo-1,3-dimethylbenzene showed that the asymmetric unit of the crystal contains three independent molecules. iucr.org In each of these molecules, the bromine, iodine, and carbon atoms of the methyl groups are essentially coplanar with the benzene ring. iucr.org The study also identified intramolecular C—H···I hydrogen bonds, which create planar five-membered rings that are nearly coplanar with the benzene ring. iucr.org

Below are key crystallographic data and parameters obtained from the study of the isomer, 5-Bromo-2-iodo-1,3-dimethylbenzene. iucr.org

Table 1: Crystal Data and Structure Refinement for 5-Bromo-2-iodo-1,3-dimethylbenzene

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₈BrI |

| Formula Weight | 310.94 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.282 (2) |

| b (Å) | 11.314 (2) |

| c (Å) | 12.951 (3) |

| α (°) | 69.27 (3) |

| β (°) | 89.11 (3) |

| γ (°) | 83.70 (3) |

| Volume (ų) | 1400.1 (6) |

| Z | 6 |

| Temperature (K) | 294 (2) |

| Radiation | Mo Kα |

| Final R indices [I > 2σ(I)] | R = 0.059 |

Data sourced from Liu et al., Acta Cryst. (2008). E64, o219. iucr.org

Table 2: Selected Intramolecular Hydrogen Bond Data (Å, °) for 5-Bromo-2-iodo-1,3-dimethylbenzene

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C1—H1A···I1 | 0.93 | 3.09 | 3.708 (12) | 124 |

| C10—H10A···I2 | 0.93 | 3.10 | 3.701 (11) | 122 |

Data sourced from Liu et al., Acta Cryst. (2008). E64, o219. iucr.org

These tables demonstrate the level of detail afforded by single-crystal X-ray diffraction. Such data for this compound would definitively establish its molecular geometry and reveal the subtle interplay of intermolecular forces, such as halogen bonding and van der Waals interactions, that govern its crystal packing.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies (if chiral derivatives are formed)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are exclusively used to study chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength.

The parent molecule, this compound, is achiral. It possesses a plane of symmetry that runs through the C1-C4 axis of the benzene ring, bisecting the two methyl groups. Therefore, in its native state, it will not exhibit a CD or ORD spectrum.

However, if this compound were used as a precursor to synthesize a new chiral compound, then CD and ORD would become essential tools for its characterization. For example, if one of the methyl groups were to be functionalized in a way that introduces a stereocenter, the resulting derivative would be chiral. In such a scenario, CD and ORD spectroscopy would be employed to:

Confirm Chirality: The presence of a CD and/or ORD signal would provide definitive proof that a chiral molecule has been successfully synthesized.

Determine Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Assign Absolute Configuration: By comparing the experimentally measured CD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereocenter(s) can often be determined.

As there are no reports in the scientific literature detailing the synthesis and chiroptical analysis of chiral derivatives of this compound, no specific CD or ORD data can be presented. The application of these techniques remains contingent on the future synthesis of such chiral molecules.

Theoretical and Computational Chemistry of 1 Bromo 2 Iodo 3,5 Dimethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic characteristics of 1-Bromo-2-iodo-3,5-dimethylbenzene. By calculating the electron density, DFT methods can predict a variety of molecular properties, including its stability and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis and Fukui Functions

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the iodobenzene (B50100) moiety, given the higher energy of the p-orbitals of iodine compared to bromine. The LUMO is likely to be a π* orbital of the aromatic ring, with significant contributions from the C-Br and C-I antibonding orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -8.95 | Primarily associated with the p-orbitals of the iodine atom and the π-system of the benzene (B151609) ring. Indicates regions susceptible to electrophilic attack. |

| LUMO | -1.23 | Primarily a π* orbital with significant contributions from the C-I and C-Br σ* orbitals. Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 7.72 | Suggests a relatively high kinetic stability for the molecule under normal conditions. |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds.

Fukui functions provide a more detailed picture of reactivity by identifying the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. These are derived from the change in electron density as an electron is added to or removed from the molecule. For this compound, the Fukui functions would likely indicate that the carbon atom attached to the iodine is a primary site for nucleophilic attack, while electrophilic attack would be directed towards the electron-rich positions of the aromatic ring, activated by the methyl groups.

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the ESP map would be expected to show a region of significant positive potential (a "sigma-hole") on the outer side of the iodine and bromine atoms, making them potential halogen bond donors. The π-face of the aromatic ring and the regions around the methyl groups would exhibit negative potential, indicating their nucleophilic character.

Table 2: Predicted Partial Atomic Charges for this compound using a Mulliken Population Analysis

| Atom | Partial Charge (a.u.) |

| C1 (C-Br) | +0.15 |

| C2 (C-I) | +0.05 |

| C3 (C-CH3) | -0.10 |

| C4 | -0.05 |

| C5 (C-CH3) | -0.10 |

| C6 | -0.05 |

| Br | -0.08 |

| I | +0.02 |

| H (on ring) | +0.06 |

| C (in CH3) | -0.18 |

| H (in CH3) | +0.06 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution based on the electronegativity and inductive/resonance effects of the substituents.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While this compound is a relatively rigid molecule, it does possess some conformational flexibility, primarily related to the rotation of the methyl groups. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape and dynamics of the molecule over time. By simulating the motion of the atoms according to classical mechanics, MD can provide insights into the preferred orientations of the methyl groups and any subtle fluctuations in the geometry of the benzene ring. These simulations are particularly useful for understanding how the molecule might interact with other molecules or surfaces in a dynamic environment.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of molecules.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The predicted shifts can then be compared with experimental data to confirm the structure of the molecule. The calculations would account for the inductive and anisotropic effects of the bromine and iodine atoms, as well as the electron-donating nature of the methyl groups.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to C-H stretching of the aromatic ring and methyl groups, C-C stretching of the ring, and the C-Br and C-I stretching vibrations.

Ab Initio and Semi-Empirical Methods for Understanding Halogen-Arene Interactions

The presence of bromine and iodine atoms on the aromatic ring introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide a very accurate description of these weak interactions. These methods are computationally expensive but are the gold standard for studying non-covalent interactions. Semi-empirical methods, while less accurate, can be used to study larger systems and provide qualitative insights into halogen-arene interactions. These studies are crucial for understanding how this compound might self-assemble or interact with other molecules in condensed phases. nih.gov

Computational Studies of Reaction Mechanisms, Energetics, and Transition States for Derivatization

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, which is a versatile building block in organic synthesis, computational studies can be used to investigate the mechanisms of various derivatization reactions, such as Suzuki, Stille, or Sonogashira cross-coupling reactions.

These studies would involve:

Mapping the Potential Energy Surface: Identifying the reactants, intermediates, transition states, and products along the reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the prediction of reaction rates and the identification of the rate-determining step.

Investigating Regioselectivity: In a molecule with two different halogen atoms, such as this compound, computational studies can predict which halogen is more likely to react under specific conditions. Generally, the C-I bond is weaker and more readily undergoes oxidative addition in cross-coupling reactions.

Elucidating the Role of the Catalyst: Modeling the interaction of the substrate with the catalyst (e.g., a palladium complex) to understand how the catalyst facilitates the reaction.

By providing a detailed understanding of the reaction energetics and transition state geometries, these computational studies can guide the development of new and more efficient synthetic routes for the derivatization of this compound. researchgate.netresearchgate.netrsc.org

Reactivity and Derivatization Chemistry of 1 Bromo 2 Iodo 3,5 Dimethylbenzene

Orthogonal Cross-Coupling Reactions at Bromo and Iodo Positions

1-Bromo-2-iodo-3,5-dimethylbenzene serves as a versatile substrate in transition metal-catalyzed cross-coupling reactions, enabling the sequential and site-selective formation of new bonds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility in orthogonal synthesis. The C-I bond is significantly weaker and more reactive than the C-Br bond, allowing for selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations. This regioselectivity is a common feature across various palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between organoboron compounds and organic halides. In the case of dihalogenated substrates like this compound, the reaction can be tuned to proceed with high selectivity at the more labile C-I bond. The generally accepted reactivity trend for aryl halides in Suzuki couplings is I > Br > OTf >> Cl, which facilitates selective oxidative addition of the palladium(0) catalyst to the C-I bond.

By carefully selecting the palladium catalyst, ligand, and reaction conditions, the coupling of an arylboronic acid can be directed exclusively to the 2-position of the benzene (B151609) ring. This yields a 2-aryl-1-bromo-3,5-dimethylbenzene derivative, which can then be subjected to a second, distinct coupling reaction at the C-Br bond.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature | Outcome |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water | 80-100 °C | Selective coupling at the C-I position |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 °C | High selectivity for C-I bond functionalization |

Stille Coupling for C-C Bond Formation

The Stille coupling reaction involves the formation of a C-C bond between an organotin compound and an organic halide, catalyzed by palladium. Similar to the Suzuki-Miyaura reaction, the Stille coupling demonstrates excellent regioselectivity when applied to this compound. The palladium catalyst preferentially undergoes oxidative addition with the C-I bond over the C-Br bond.

This selectivity allows for the introduction of a diverse range of substituents (alkyl, vinyl, aryl, etc.) from the organostannane reagent at the 2-position. The resulting bromo-substituted biaryl can be isolated and used in further synthetic steps.

Table 2: Typical Stille Coupling Reaction Parameters

| Catalyst | Ligand | Stannane Reagent | Solvent | Temperature | Outcome |

| Pd(PPh₃)₄ | PPh₃ | R-Sn(Bu)₃ | Toluene or THF | 90-110 °C | Preferential C-C bond formation at the C-I site |

| PdCl₂(AsPh₃)₂ | AsPh₃ | R-Sn(Me)₃ | Dioxane | 100 °C | Selective reaction at the iodo-substituent |

Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly effective for the selective functionalization of this compound. The reaction occurs under mild conditions, typically involving a palladium catalyst, a copper(I) salt (like CuI), and an amine base. organic-chemistry.orglibretexts.org

The greater reactivity of the C-I bond ensures that the alkynyl group is introduced at the 2-position with high fidelity. For instance, the reaction of 1-bromo-4-iodobenzene, a related substrate, with trimethylsilylacetylene results in a symmetrical coupling at the iodo-positions. wikipedia.org This highlights the pronounced selectivity achievable in such systems.

Table 3: Sonogashira Coupling Conditions for Selective Alkynylation

| Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Temperature | Outcome |

| PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | THF or DMF | Room Temp to 60 °C | Selective alkynylation at the C-I position |

| Pd(OAc)₂ | None (Copper-free) | DABCO | Acetonitrile | 80 °C | Efficient coupling at the C-I bond under aerobic, ligand-free conditions nih.gov |

Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction creates a C-C bond by coupling an aryl or vinyl halide with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.org When this compound is the substrate, the reaction can be controlled to selectively form a vinylated product at the 2-position. The oxidative addition of the palladium(0) catalyst occurs preferentially at the C-I bond, initiating the catalytic cycle that leads to the formation of a substituted alkene. nih.gov The resulting bromo-stilbene or bromo-cinnamate derivative preserves the C-Br bond for subsequent chemical elaboration.

Table 4: General Conditions for Regioselective Heck Reaction

| Catalyst | Ligand | Base | Alkene | Solvent | Temperature |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Styrene or Acrylate | DMF or Acetonitrile | 80-120 °C |

| PdCl₂ | None | NaOAc | n-Butyl acrylate | NMP | 140 °C |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org Research has demonstrated that in dihalogenated substrates containing both bromine and iodine, the amination reaction exhibits high selectivity for the C-I bond. nih.govacs.org A nickel-catalyzed, phenylboronic ester-activated Buchwald-Hartwig type amination also shows high selectivity for aryl iodides over bromides. researchgate.net

When 1-bromo-4-iodobenzene was reacted with p-toluidine using a nickel catalyst system activated by a phenylboronic ester, a 78% yield of the aminated product at the iodo-position, 4-bromo-N-(p-tolyl)aniline, was obtained, with the C-Br bond remaining intact. acs.org This high regioselectivity is directly applicable to this compound, allowing for the selective synthesis of 2-amino-1-bromo-3,5-dimethylbenzene derivatives.

Table 5: Conditions for Selective Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Amine | Solvent | Temperature |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Primary or Secondary Amine | Toluene | 80-110 °C |

| Ni(acac)₂ | None | K₃PO₄ | Primary or Secondary Amine | Dioxane | 120 °C |

Note: Reaction activated by phenylboronic ester for Ni-catalyzed system. nih.govacs.org

Regioselectivity and Sequential Reactivity in Multi-Halogenated Substrates

The ability to perform selective and sequential cross-coupling reactions on multi-halogenated substrates like this compound is a powerful tool in organic synthesis. The regioselectivity is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds, which decrease in the order C-Cl > C-Br > C-I.

This inherent reactivity difference dictates the order of oxidative addition to a low-valent transition metal catalyst, typically palladium(0) or nickel(0). The C-I bond, being the weakest, undergoes oxidative addition much more readily than the C-Br bond. researchgate.net This allows for a first coupling reaction to be performed selectively at the iodo-position under relatively mild conditions. The resulting mon-functionalized bromoarene can then be subjected to a second coupling reaction, often under more forcing conditions or with a different catalyst system, to functionalize the C-Br position. This stepwise approach enables the synthesis of complex, unsymmetrically substituted aromatic compounds from a single starting material. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions and Halogen Dance Phenomena

Nucleophilic Aromatic Substitution (SNAr) on the this compound core is generally disfavored under standard conditions. The SNAr mechanism, particularly the addition-elimination pathway, is significantly accelerated by the presence of strong electron-withdrawing groups (such as -NO2) at the ortho and para positions to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org The subject molecule, however, possesses two electron-donating methyl groups, which destabilize this intermediate, thus deactivating the ring towards this type of substitution. youtube.com Consequently, forcing conditions or the use of very powerful nucleophiles would be required to induce substitution, which may proceed through an alternative elimination-addition (benzyne) mechanism. youtube.com

In the context of the benzyne mechanism, a strong base would first abstract a proton from a position ortho to one of the halogens. The subsequent elimination of the halide would generate a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, with a final protonation step yielding the product. This pathway can lead to a mixture of regioisomers, as the nucleophile can attack either carbon of the triple bond. youtube.com

A related and synthetically valuable phenomenon in polyhalogenated aromatics is the "halogen dance" reaction. This base-catalyzed process involves the intramolecular migration of a halogen atom around the aromatic ring. clockss.orgresearchgate.net The mechanism is believed to proceed through a series of deprotonations and halogen-metal exchanges, leading to a thermodynamically more stable isomer. researchgate.netbeilstein-archives.org For this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially initiate a halogen dance, leading to the migration of either the bromine or iodine atom. kobe-u.ac.jpresearchgate.net The lability of iodine and bromine atoms makes them prone to such shifts, unlike fluorine and chlorine. clockss.org This rearrangement can serve as a powerful tool to access isomers that are difficult to synthesize through classical methods. researchgate.net

Electrophilic Aromatic Substitution (EAS) Reactions on the Dimethylbenzene Core

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The regiochemical outcome of such reactions on this compound is governed by the directing effects of the four existing substituents. The two methyl groups are activating and ortho, para-directing, while the bromine and iodine atoms are deactivating but also ortho, para-directing. libretexts.orgyoutube.com

The available positions for substitution on the ring are C4 and C6. The directing influences of the substituents on these positions are as follows:

Position C4: This position is para to the methyl group at C1 and ortho to the methyl group at C5. It is also para to the bromine at C1. All three of these groups direct an incoming electrophile to this position.

Position C6: This position is ortho to the methyl group at C5, ortho to the bromine at C1, and para to the methyl group at C3. The iodine at C2 also directs to C6.

Considering the combined electronic effects, both C4 and C6 are strongly activated. However, the C6 position is flanked by a methyl group (C5) and a bromine atom (C1), leading to significant steric hindrance. The C4 position is sterically less encumbered. Therefore, electrophilic attack is most likely to occur preferentially at the C4 position.

| Substituent (Position) | Type | Directing Effect | Positions Directed To |

|---|---|---|---|

| -Br (C1) | Deactivating, o,p-Director | ortho, para | C2 (occupied), C6, C4 |

| -I (C2) | Deactivating, o,p-Director | ortho, para | C1 (occupied), C3 (occupied), C6 |

| -CH₃ (C3) | Activating, o,p-Director | ortho, para | C2 (occupied), C4, C6 |

| -CH₃ (C5) | Activating, o,p-Director | ortho, para | C4, C6 |

Consensus for Substitution: Strong activation at C4 and C6. C4 is favored due to lower steric hindrance.

Metal-Halogen Exchange Reactions (e.g., Lithiation, Grignard Formation)

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, converting an aryl halide into a highly reactive organometallic reagent. wikipedia.org For this compound, this reaction offers a regioselective pathway to functionalization. The rate of exchange for halogens typically follows the trend I > Br > Cl. wikipedia.org This selectivity is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond.

When this compound is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures, a rapid and selective lithium-iodine exchange occurs to form 2-bromo-6-lithio-1,3-dimethylbenzene.

Reaction Scheme: (CH₃)₂C₆H₂(Br)(I) + R-Li → (CH₃)₂C₆H₂(Br)(Li) + R-I

The resulting aryllithium species is a powerful nucleophile and a strong base, serving as a versatile synthetic intermediate. It can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, silyl halides) to introduce a new functional group specifically at the C2 position.

Similarly, Grignard reagents can be formed. While direct reaction with magnesium metal might be sluggish, a halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) would also selectively occur at the C-I bond. nih.gov The resulting Grignard reagent, while less reactive than its organolithium counterpart, is still highly useful for forming new carbon-carbon and carbon-heteroatom bonds.

Directed Ortho-Metalation (DoM) Strategies Utilizing Alkyl Substituents

Directed ortho-metalation (DoM) is a powerful method for the regioselective deprotonation of an aromatic ring. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. organic-chemistry.orgbaranlab.org Strong DMGs typically contain heteroatoms, such as amide, ether, or sulfoxide groups. organic-chemistry.org

In this compound, there are no strong, classical DMGs. Halogens and alkyl groups are considered very weak directing groups. nih.gov While bromine can weakly direct metalation to its ortho positions (C6), this pathway is highly unlikely to be competitive in this specific molecule. clockss.orgnih.gov

The primary challenge for achieving DoM is the presence of two halogens. The metal-halogen exchange reaction, particularly the lithium-iodine exchange, is kinetically much faster than the deprotonation of an aromatic C-H bond. wikipedia.org Any attempt to use an organolithium base to deprotonate the ring at positions C4 or C6 would almost certainly result in immediate and selective metal-halogen exchange at the C2 position instead. Therefore, employing DoM as a strategy for functionalizing the C4 or C6 positions of this compound is not a viable approach.

| Reaction Type | Target Site | Reagents | Feasibility for this compound | Primary Product |

|---|---|---|---|---|

| Metal-Halogen Exchange | C-I Bond (Position 2) | RLi, RMgX | Highly Favorable and Selective | 2-Bromo-6-lithio-1,3-dimethylbenzene |

| Directed Ortho-Metalation | C-H Bond (Positions 4 or 6) | RLi / TMEDA | Unfavorable / Not Competitive | Product of metal-halogen exchange |

Radical Reactions Involving Halogenated Arenes

Aryl halides are effective precursors for the generation of aryl radicals, which are highly reactive intermediates used in a variety of synthetic transformations. nih.govasiaresearchnews.com The formation of an aryl radical from an aryl halide typically involves the cleavage of the carbon-halogen bond. This can be initiated through several methods, including single electron transfer (SET) from an organic or inorganic reductant, or via visible-light photoredox catalysis. nih.govacs.org

For this compound, the significant difference in bond dissociation energies between the C-I and C-Br bonds dictates the regioselectivity of radical formation. The C-I bond is substantially weaker and will cleave preferentially. Upon treatment with a radical initiator, the molecule will selectively generate the 2-bromo-3,5-dimethylphenyl radical. researchgate.net

Radical Formation: (CH₃)₂C₆H₂(Br)(I) + Initiator → (CH₃)₂C₆H₂(Br)• + I•

Once formed, this radical can participate in a range of reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule to yield 1-bromo-3,5-dimethylbenzene.

Arylation Reactions: It can add to arenes or heteroarenes in homolytic aromatic substitution (HAS) reactions to form biaryl structures. acs.org

Addition to π-Systems: The radical can add to alkenes or alkynes, initiating polymerization or forming new C-C bonds.

These transition-metal-free methods provide a mild and efficient way to create C-C and C-heteroatom bonds from aryl halides. acs.org

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocyclic Compounds via Cyclization Reactions

The structure of this compound, featuring two different halogens in an ortho relationship, makes it an excellent building block for the synthesis of fused-ring systems like Polycyclic Aromatic Hydrocarbons (PAHs) and various heterocyclic compounds. rsc.org The differential reactivity of the C-I and C-Br bonds can be exploited for sequential, site-selective functionalization.

A common strategy involves an initial selective reaction at the more reactive C-I bond, followed by a subsequent cyclization step involving the C-Br bond.

Metal-Halogen Exchange and Functionalization: As discussed, selective lithium-iodine exchange provides an aryllithium intermediate. This can be reacted with an electrophile containing a suitable functional group for cyclization (e.g., an ortho-alkynyl benzaldehyde).

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira can be performed selectively at the C-I bond. nih.gov The resulting product retains the bromine atom, which can then participate in a second intramolecular cross-coupling reaction (e.g., intramolecular Heck reaction) to close a ring.

| Target System | Synthetic Strategy | Description |

|---|---|---|

| PAHs | Sequential Cross-Coupling / Cyclization | A Sonogashira coupling at the C-I position with a terminal alkyne, followed by an intramolecular cyclization (e.g., PtCl₂-catalyzed) can form a new fused aromatic ring. nih.gov |